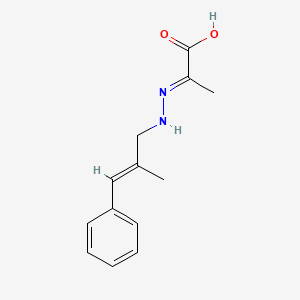

(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid

CAS No.: 97294-25-2

Cat. No.: VC17115654

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97294-25-2 |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | (2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid |

| Standard InChI | InChI=1S/C13H16N2O2/c1-10(8-12-6-4-3-5-7-12)9-14-15-11(2)13(16)17/h3-8,14H,9H2,1-2H3,(H,16,17)/b10-8+,15-11+ |

| Standard InChI Key | XTRIRFWVSULCBP-WSZGUFMCSA-N |

| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/CN/N=C(\C)/C(=O)O |

| Canonical SMILES | CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The compound belongs to the class of α-hydrazonocarboxylic acids, characterized by a propionic acid backbone substituted with a hydrazone group at the α-position. Key structural features include:

-

IUPAC Name: (2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid

-

Molecular Formula: C₁₃H₁₆N₂O₂

-

Molecular Weight: 232.28 g/mol

-

Stereochemistry: Double bond configurations at both the hydrazone (E) and propenyl (E) positions, as confirmed by isomeric SMILES notation.

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 97294-25-2 |

| InChI Key | XTRIRFWVSULCBP-WSZGUFMCSA-N |

| Canonical SMILES | CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |

| PubChem CID | 9690108 |

The extended conjugation system between the hydrazone and propenyl groups likely contributes to its stability and interaction with biological targets .

Biological Activities and Hypoglycemic Mechanisms

In Vivo Hypoglycemic Effects

Studies on structurally related hydrazono-propionic acids reveal potent glucose-lowering activity:

-

PEHP and CHEHP: At 145 µmol/kg, these analogues reduced blood glucose by 40–50% in fasted guinea pigs, outperforming phenelzine (a hydrazine derivative) by threefold in efficacy .

-

Streptozotocin-Induced Diabetes: Oral administration (200 µmol/kg) normalized glucose levels in diabetic rats within 4 hours, with effects persisting for 12 hours post-dose .

Table 2: Comparative Hypoglycemic Activity

| Compound | Effective Dose (µmol/kg) | Glucose Reduction (%) |

|---|---|---|

| PEHP | 145 | 48 ± 6 |

| CHEHP | 145 | 42 ± 5 |

| Phenelzine | 145 | 16 ± 3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume